molecular formula C16H15NO7 B3010441 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid CAS No. 1105689-50-6

2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid

Cat. No.: B3010441
CAS No.: 1105689-50-6
M. Wt: 333.296
InChI Key: XNSVJBQPLKWPPU-UHFFFAOYSA-N
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Description

This compound is a furan-based derivative with a phenoxymethyl substituent at the 5-position of the furan ring and a formamido linkage to butanedioic acid (succinic acid). The phenoxymethyl group may enhance lipid solubility, while the succinic acid moiety could facilitate interactions with enzymatic active sites, such as those involved in glutamate or TCA cycle-related processes .

Properties

IUPAC Name

2-[[5-(phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7/c18-14(19)8-12(16(21)22)17-15(20)13-7-6-11(24-13)9-23-10-4-2-1-3-5-10/h1-7,12H,8-9H2,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSVJBQPLKWPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid typically involves multiple steps, starting with the preparation of the furan ring and the phenoxymethyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenoxymethyl group is then introduced via a nucleophilic substitution reaction.

The final step involves the formation of the butanedioic acid moiety, which can be achieved through a condensation reaction with the furan derivative. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dione derivatives, phenylmethyl derivatives, and various substituted formamido compounds .

Scientific Research Applications

2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with microbial metabolites and enzyme substrates. Below is a comparative analysis based on enzymatic and metabolic contexts:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Associated Enzymes (EC Numbers) Proposed Metabolic Role
2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid 5-phenoxymethylfuran, formamido-succinic acid Not directly specified in evidence Potential substrate/modulator for furan-processing enzymes
Gamma-L-glutamylamino derivative (K07072 product) Gamma-L-glutamylaminoethyl-phenoxymethylfuran mfnF (EC:2.5.1.131) Biosynthesis of modified amino acid derivatives
5-(Aminomethyl)-3-furanmethanol phosphate (K07144 substrate) Aminomethyl-furanmethanol phosphate mfnE (EC:2.7.4.31) Phosphorylation in furan alcohol metabolism
Trimethylamine-N-oxide (TorA/TorZ substrate) Trimethylamine-N-oxide torA (EC:1.7.2.3), torZ (EC:1.7.2.3) Anaerobic respiration electron acceptor

Key Observations:

Functional Groups and Solubility: The phenoxymethyl group in the target compound contrasts with the aminomethyl or glutamylamino groups in related metabolites. This difference likely alters solubility and membrane permeability, making the target compound more lipophilic than the K07144 substrate . The succinic acid moiety may mimic TCA cycle intermediates, enabling competitive inhibition or substrate analog behavior in carboxylate-binding enzymes.

The absence of a phosphate group distinguishes it from the mfnE substrate, suggesting divergent metabolic fates (e.g., hydrolysis vs. phosphorylation) .

Research Findings and Hypotheses

  • Biosynthetic Pathways: The compound may derive from furan-aldehyde intermediates, analogous to mfnF-mediated reactions, but with phenoxymethyl substitution replacing glutamylamino groups .
  • Degradation : Microbial consortia expressing furan-oxidizing enzymes (e.g., laccases or cytochrome P450s) might metabolize the compound, though direct evidence is lacking.

Biological Activity

Chemical Identification
2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid, also known as N-[5-(phenoxymethyl)-2-furoyl]aspartic acid, is a compound characterized by its unique structure and potential biological activities. Its molecular formula is C16H15NO7C_{16}H_{15}NO_{7} with a molecular weight of 333.296 g/mol. The compound has been synthesized and studied for various biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan compounds can demonstrate activity against a range of microorganisms, particularly Gram-positive bacteria.

Key Findings:

  • Spectrum of Activity : Compounds structurally related to this compound have shown effectiveness against various strains, with higher sensitivity observed in Gram-positive bacteria compared to Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives displayed MIC values ranging from 3.91 to 250 µg/mL against reference strains such as Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives can be toxic at higher concentrations, others may enhance cell viability under specific conditions.

Table 1: Cytotoxicity Results on L929 Cells

CompoundDose (µM)Cell Viability After 24h (%)Cell Viability After 48h (%)
241008490
252006959
295094102

Green color indicates increased metabolic activity; red indicates decreased activity.

The biological activity of compounds like this compound is often attributed to their ability to interact with bacterial cell membranes or inhibit key metabolic pathways. The presence of the furan ring and the phenoxy group may enhance lipophilicity, allowing better penetration into microbial cells.

Case Studies

Several studies have explored the synthesis and biological evaluation of furan derivatives similar to the compound . For example, a study on related compounds indicated that modifications to the furan ring significantly impacted both antimicrobial efficacy and cytotoxicity profiles .

Summary of Case Studies

  • Study on Antimicrobial Efficacy : Investigated various furan derivatives against multiple bacterial strains, highlighting the importance of structural modifications in enhancing activity.
  • Cytotoxicity Assessment : Evaluated the effects of different concentrations on human cell lines, demonstrating varying levels of cytotoxicity based on compound structure and concentration.

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